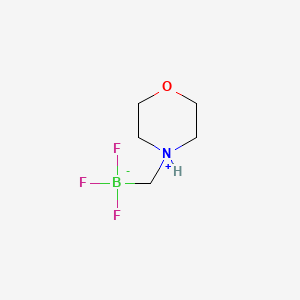

三氟(吗啉-4-鎓-4-基甲基)硼烷阴离子

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide, also known as morpholinium-4-ylmethyl trifluoroborate internal salt, is a chemical compound with the molecular formula C5H11BF3NO . It has a molecular weight of 168.954 g/mol .

Molecular Structure Analysis

The InChI key for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is FQKLIGKQQGNVHW-UHFFFAOYSA-O . The SMILES representation is B-(F)(F)F .Physical And Chemical Properties Analysis

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide has a melting point range of 170°C to 172°C .科学研究应用

1. Organic Chemistry Organoboranes are extensively used in organic chemistry. They are involved in several types of reactions, most notably the Suzuki coupling, which is a type of palladium-catalyzed cross coupling .

2. Polymer Science Organoborane polymers have been investigated as luminescent and electro-active materials, electrolytes for batteries, supported Lewis acid catalysts, sensors for anions and biologically relevant molecules, building blocks of stimuli-responsive and dynamic (supramolecular) materials, and for biomedical applications .

3. Medical Imaging Boranes, including organoboranes, have found important applications in modern medical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) .

4. Material Science Organoborane-functionalized polymers are accessed either by direct polymerization of organoborane monomers or by polymer modification reactions. These polymers have unique properties, including flame retardance and high thermal stability, and their use as preceramic materials .

5. Battery Technology Applications as electrolytes for lithium-ion batteries have been explored. The attachment of Lewis acidic borane groups has been exploited for the development of supported reagents and immobilized catalysts .

6. Sensor Systems The attachment of Lewis acidic borane groups has been exploited for the development of sensor systems, stimuli-responsive materials, and biomaterials .

7. Hydroboration and Carboboration Organoboranes enable many chemical transformations in organic chemistry, most importantly, hydroboration and carboboration . These reactions transfer a nucleophilic boron substituent to an electrophilic center either inter- or intramolecularly .

8. Silicon–Boron Exchange Reactions The high selectivity of silicon–boron exchange reactions with aromatic compounds has been exploited for the room temperature synthesis of fully functionalized dibromoboryl-substituted polystyrene .

9. Tin–Boron Exchange Reactions Tin–boron exchange reactions occur even more readily, as is nicely demonstrated in the synthesis of a boracycle from a stannacycle in the presence of a vinylic trimethylsilyl group .

10. Synthesis of Boron-Containing Polymers Reliable methods for the synthesis of well-defined organoborane-modified polymers of controlled molecular weight and chain-end functionality have been introduced . These new synthetic tools allow for the formation of more sophisticated polymer architectures such as block and star polymers and provide an entry into nanostructured boron-containing materials .

11. Boron Clusters Boron is renowned for cluster species, e.g., dodecaborate [B12H12]2-. Such clusters have many organic derivatives. One example is [B12(CH3)12]2- and its radical derivative [B12(CH3)12]− .

12. Bora-Substituted Aromatic Compounds In borabenzene, boron replaces one CH center in benzene. Borabenzene and derivatives invariably appear as adducts .

属性

IUPAC Name |

trifluoro(morpholin-4-ium-4-ylmethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKLIGKQQGNVHW-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCOCC1)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692882 |

Source

|

| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide | |

CAS RN |

1268340-94-8 |

Source

|

| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Morpholinium-4-ylmethyl)trifluoroborate internal salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)